molecular formula C22H29ClO5 B11931689 (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B11931689
M. Wt: 408.9 g/mol
InChI Key: FJXOGVLKCZQRDN-NJCFBWGQSA-N
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Description

The compound (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

    Starting Material Preparation: The synthesis begins with the preparation of the core cyclopenta[a]phenanthrene structure, which can be achieved through a series of cyclization reactions.

    Functional Group Introduction: Chlorination, hydroxylation, and acetylation reactions are employed to introduce the necessary functional groups. These steps often require specific reagents such as thionyl chloride for chlorination and sodium borohydride for reduction.

    Chiral Center Formation: The stereochemistry of the compound is controlled through the use of chiral catalysts and reagents, ensuring the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium cyanide

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, particularly those involving hormonal pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in key cellular pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and ultimately therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural hormone with a similar core structure but different functional groups.

    Testosterone: Another hormone with a similar cyclopenta[a]phenanthrene core but different substituents.

    Cortisol: A steroid hormone with a similar structure but different functional groups and biological activity.

Uniqueness

The uniqueness of (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one lies in its specific combination of functional groups and stereochemistry, which confer unique biological activity and potential therapeutic applications.

Properties

Molecular Formula

C22H29ClO5

Molecular Weight

408.9 g/mol

IUPAC Name

(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16?,18-,19+,20+,21+,22+/m1/s1

InChI Key

FJXOGVLKCZQRDN-NJCFBWGQSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl

Canonical SMILES

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl

Origin of Product

United States

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